![molecular formula C12H10N8 B2747171 N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-9H-purin-6-amine CAS No. 111098-24-9](/img/structure/B2747171.png)
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-9H-purin-6-amine
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Description
“N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-9H-purin-6-amine” is a compound that contains a benzotriazole and a purine ring. Benzotriazoles are versatile compounds with applications in various fields such as medicinal chemistry, as they are part of the core structure of some pharmaceuticals . Purines are biologically significant and are part of many bio-molecules such as DNA, RNA, and ATP .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzotriazole ring attached to a purine ring via a methylene (-CH2-) bridge . The exact structure and properties would depend on the positions of the substituents on the rings .Chemical Reactions Analysis
Benzotriazoles are known to participate in various chemical reactions, often serving as a protecting group for amines . Purines can also undergo various transformations, especially at the amino group at the 6-position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, benzotriazoles are stable and can resist oxidation and reduction . Purines are planar and aromatic, and can participate in hydrogen bonding .Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-7H-purin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N8/c1-2-4-9-8(3-1)18-19-20(9)7-17-12-10-11(14-5-13-10)15-6-16-12/h1-6H,7H2,(H2,13,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNWZDWSTKVPNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CNC3=NC=NC4=C3NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-9H-purin-6-amine |
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